6-(3-aminopiperidino)-3-methyl-2,4(1H,3H)-pyrimidinedione

Chiral HPLC Enantiomeric Purity Alogliptin Impurity Profiling

6-(3-Aminopiperidino)-3-methyl-2,4(1H,3H)-pyrimidinedione (CAS 1338677-76-1), also designated as Alogliptin Impurity 5 or Alogliptin Related Compound 5, is a heterocyclic pyrimidinedione derivative that serves as a critical pharmaceutical reference standard within the dipeptidyl peptidase-4 (DPP-4) inhibitor analytical landscape. The compound exists as a racemic mixture and is structurally defined by its 3-aminopiperidine moiety and methyl substitution on the uracil core, lacking the cyanobenzyl group that characterizes the active pharmaceutical ingredient (API) alogliptin.

Molecular Formula C10H16N4O2
Molecular Weight 224.26
CAS No. 1338677-76-1
Cat. No. B600837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-aminopiperidino)-3-methyl-2,4(1H,3H)-pyrimidinedione
CAS1338677-76-1
SynonymsAlogliptin Related Compound 5 (Racemic)
Molecular FormulaC10H16N4O2
Molecular Weight224.26
Structural Identifiers
SMILESCN1C(=O)C=C(NC1=O)N2CCCC(C2)N
InChIInChI=1S/C10H16N4O2/c1-13-9(15)5-8(12-10(13)16)14-4-2-3-7(11)6-14/h5,7H,2-4,6,11H2,1H3,(H,12,16)
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

6-(3-Aminopiperidino)-3-methyl-2,4(1H,3H)-pyrimidinedione (CAS 1338677-76-1): Alogliptin Related Compound & Impurity Reference Standard


6-(3-Aminopiperidino)-3-methyl-2,4(1H,3H)-pyrimidinedione (CAS 1338677-76-1), also designated as Alogliptin Impurity 5 or Alogliptin Related Compound 5, is a heterocyclic pyrimidinedione derivative that serves as a critical pharmaceutical reference standard within the dipeptidyl peptidase-4 (DPP-4) inhibitor analytical landscape [1]. The compound exists as a racemic mixture and is structurally defined by its 3-aminopiperidine moiety and methyl substitution on the uracil core, lacking the cyanobenzyl group that characterizes the active pharmaceutical ingredient (API) alogliptin . It is supplied with detailed characterization data compliant with regulatory guidelines for use in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) [1].

Why In-Class Alogliptin-Related Substances Cannot Substitute for CAS 1338677-76-1 in Analytical Method Validation


Generic substitution with other alogliptin impurities or related compounds fails because CAS 1338677-76-1 occupies a unique structural and stereochemical position within the alogliptin impurity network. Unlike alogliptin API (the active (R)-enantiomer bearing a 2-cyanobenzyl substituent at N-1) or Impurity 30 (the isolated (S)-enantiomer, CAS 2276316-91-5), this compound is the racemic mixture of the des-cyanobenzyl core structure [1]. Its distinct molecular formula (C10H16N4O2, MW 224.26) and absence of the cyanobenzyl pharmacophoric group produce chromatographic retention behavior and spectroscopic signatures that differ fundamentally from both the API and other alkylated impurities such as Impurity 14 (CAS 1820685-30-0) or Impurity G [2][3]. Substituting an alternative reference standard risks misidentification of impurity peaks, inaccurate system suitability verification, and failure to meet regulatory specificity requirements for ANDA submissions where this exact compound is specified as the reference marker [3].

Quantitative Differentiation Evidence for 6-(3-Aminopiperidino)-3-methyl-2,4(1H,3H)-pyrimidinedione Against Closest Analogs


Racemic Identity vs. Enantiopure (S)-Isomer: The Critical Stereochemical Distinction for Chiral Purity Method Validation

CAS 1338677-76-1 is definitively characterized as the racemic mixture (Alogliptin Related Compound 5 racemic) . Its closest stereochemical comparator is Alogliptin Impurity 30 (CAS 2276316-91-5), which is the isolated (S)-enantiomer of the identical constitutional structure [1]. This stereochemical distinction is analytically actionable: the racemate provides both enantiomers in a known 1:1 ratio, enabling accurate determination of chromatographic enantiomer elution order and resolution (Rs) on chiral stationary phases. In contrast, Impurity 30 provides only a single (S)-enantiomer peak, insufficient for establishing system suitability parameters for chiral HPLC methods that must resolve (R)- and (S)-enantiomers of the des-cyanobenzyl impurity [2]. The racemate's utility lies not in potency but in its ability to serve as a resolution test mix—two equimolar peaks whose separation quantifies column performance for enantiomeric impurity determination.

Chiral HPLC Enantiomeric Purity Alogliptin Impurity Profiling Reference Standard Qualification

Structural Absence of the Cyanobenzyl Pharmacophore: Differentiation from Alogliptin API for HPLC System Suitability

CAS 1338677-76-1 is the des-cyanobenzyl core structure of alogliptin, lacking the 2-cyanobenzyl substituent at N-1 that defines the active pharmaceutical ingredient (alogliptin, CAS 850649-61-5) [1]. This structural difference produces markedly different chromatographic retention in reversed-phase HPLC systems. Published stability-indicating HPLC methods for alogliptin benzoate demonstrate that process-related impurities and forced degradation products, including the des-cyanobenzyl impurity class, elute with retention times (RT) distinct from the alogliptin API peak [2]. The differential hydrophobicity (logP) resulting from the absence of the cyanobenzyl aromatic ring ensures that CAS 1338677-76-1 does not co-elute with alogliptin under validated gradient conditions, making it a reliable marker for system suitability testing where co-elution between related substances and the API must be excluded [2].

Forced Degradation Stability-Indicating HPLC Related Substances System Suitability

Regulatory Recognition as a Named Pharmacopeial Related Compound: Procurement Traceability Advantage

CAS 1338677-76-1 is formally designated as Alogliptin Related Compound 5 in pharmacopeial nomenclature, with suppliers offering traceability against USP and EP reference standards [1][2]. This designation carries specific regulatory recognition that generic analogs lacking formal pharmacopeial naming do not possess. Suppliers explicitly state that products can be provided with traceability to pharmacopeial standards (USP or EP) based on feasibility [1]. In contrast, other structurally related alogliptin impurities such as Impurity 50 (CAS 120977-94-8, a simple 2,6-dichloropyrimidinone) or Impurity 10 (CAS 2749424-28-8) serve as generic reference materials without the same level of explicit pharmacopeial alignment [3]. For ANDA filers, procurement of a reference standard with documented pharmacopeial traceability reduces the regulatory burden of demonstrating standard qualification, as the standard's identity and purity are anchored to an official compendial framework [1].

Pharmacopeial Reference Standard USP Alogliptin ANDA Regulatory Compliance Reference Standard Traceability

Purity Specification and Characterization Package: Analytical Suitability vs. Research-Grade Alternatives

Suppliers of CAS 1338677-76-1 as Alogliptin Impurity 5 provide the compound with detailed characterization data compliant with regulatory guidelines, typically including HPLC purity assay, NMR, MS, and a comprehensive Certificate of Analysis (CoA) [1]. Purity specifications exceed 95% (HPLC) with full compliance to ICH Q3A/Q3B impurity qualification thresholds . ISO 17034-certified reference material producers offer this compound under accredited quality systems, ensuring measurement traceability and assigned purity values with stated measurement uncertainty—a requirement for reference standards used in cGMP quality control laboratories [1]. This level of characterization documentation distinguishes the compound from research-grade alogliptin intermediates or fragments that may be synthesized in-house for discovery purposes but lack the certified purity assignment, stability data, and CoA documentation necessary for regulatory submission support.

Reference Standard Purity Certificate of Analysis ISO 17034 Characterization Data

Exclusive Utility in Achiral Impurity Profiling: Differentiation from Dimer and N-Alkylated Impurity Reference Standards

Within the alogliptin impurity landscape, CAS 1338677-76-1 represents a specific class: the unsubstituted pyrimidinedione core. This distinguishes it from dimeric impurities such as Impurity 49 (CAS data from SynZeal) and N-alkylated impurities bearing the cyanobenzyl or benzamide substituents (Impurity 1, Impurity 14) [1][2]. The practical implication is that CAS 1338677-76-1 serves as the achiral reference marker for the core structural fragment in achiral HPLC methods, where co-elution with structurally dissimilar impurities must be ruled out. Published HPLC impurity profiling of alogliptin benzoate confirms that impurities of different structural classes (dimers, de-alkylated products, oxidative degradants) elute at distinct retention times, with the des-cyanobenzyl impurity class appearing in a well-resolved region of the chromatogram [3]. The compound's small molecular size (MW 224.26) relative to dimeric impurities (MW >400 for Impurity G) ensures its retention time is distinctive and unlikely to overlap with higher-molecular-weight related substances, providing unambiguous peak identification in routine QC testing [3].

Achiral HPLC Impurity Profiling Process-Related Impurities Alogliptin Benzoate

Optimal Procurement and Application Scenarios for 6-(3-Aminopiperidino)-3-methyl-2,4(1H,3H)-pyrimidinedione (CAS 1338677-76-1)


ANDA Analytical Method Validation for Alogliptin Benzoate Tablets: System Suitability Reference Standard

In ANDA method validation for alogliptin benzoate tablet products, CAS 1338677-76-1 serves as the designated system suitability reference standard for verifying chromatographic resolution between the des-cyanobenzyl impurity class and the alogliptin API peak. Published stability-indicating RP-HPLC methods demonstrate that process-related impurities of this class are baseline-resolved (Rs > 2.0) from alogliptin under validated gradient conditions [1]. Laboratories should procure ISO 17034-certified material with documented traceability to USP/EP standards to satisfy 21 CFR 211.194 requirements for reference standard qualification [2].

Chiral Purity Method Development: Determination of Enantiomeric Impurity of the Des-Cyanobenzyl Fragment in Alogliptin Crude Drug

CAS 1338677-76-1, as the racemate, provides both (R)- and (S)-enantiomers in known equimolar ratio, enabling development and validation of chiral HPLC methods for enantiomeric impurity determination in alogliptin crude drug. Patent literature describes validated chiral HPLC methods using amylose-based chiral stationary phases with n-hexane/ethanol/triethylamine mobile phases specifically designed to resolve enantiomeric impurities of the des-cyanobenzyl core [1]. The racemic reference standard is essential for establishing elution order, resolution factor (Rs), and peak symmetry for both enantiomers—parameters that cannot be established using single-enantiomer reference standards such as Impurity 30 [2].

Forced Degradation and Stability Study Impurity Tracking in Alogliptin Benzoate Bulk Drug

Under acid and alkali stress conditions, alogliptin benzoate degrades to produce core structure impurities including the des-cyanobenzyl class represented by CAS 1338677-76-1 [1]. Using this compound as a quantitative reference standard allows accurate determination of degradation pathway kinetics and mass balance in forced degradation studies. Its well-characterized UV absorption (λmax in the 268–278 nm range) and chromatographic retention properties make it an ideal marker for tracking degradation product formation during ICH Q1A stability studies [1].

Quality Control Release Testing for Alogliptin API and Finished Dosage Forms: Impurity Limit Quantification

In routine QC release testing of alogliptin API and tablet formulations, CAS 1338677-76-1 is used as the external reference standard for quantifying the des-cyanobenzyl impurity at levels typically controlled below the ICH Q3A identification threshold (≤0.10% for a maximum daily dose of 25 mg alogliptin) [1]. The compound's high purity (>95%), comprehensive CoA documentation, and availability in multiple pack sizes (10 mg to 250 mg) support its use across method transfer, routine QC, and stability study protocols [2].

Quote Request

Request a Quote for 6-(3-aminopiperidino)-3-methyl-2,4(1H,3H)-pyrimidinedione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.